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CAS No.: 1384860-29-0

Cat. No.: S524211

The initial discovery of Conteltinib involved rigorous in vitro and in vivo evaluations to establish its

potency, selectivity, and mechanism of action.

¢ Mechanism of Action: Conteltinib functions as a potent, ATP-competitive inhibitor of anaplastic
lymphoma kinase (ALK). Preclinical enzymatic assays indicated it is approximately 10-fold more
potent than crizotinib against ALK. It was also designed to inhibit various crizotinib-resistant ALK
mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [2]. Additionally, it is a
multikinase inhibitor that also targets FAK and Pyk2, although with less potency than its inhibition of
ALK [3] [4].

¢ In Vitro Potency: The half-maximal inhibitory concentration (ICso) values from kinase assays
highlight its potency [3]:

Target ICso0 Value

ALK 16 nM

FAK 1.6 nM

Pyk2 Information in search results

¢ In Vivo Efficacy: In xenograft models of ALK-positive NSCLC, Conteltinib demonstrated significant
anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors, supporting its
progression to clinical trials [1] [2].
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Key Preclinical Experimental Protocols

The core experiments that validated Conteltinib's profile are standard in drug discovery. The methodologies

below summarize the key approaches used in its preclinical development.

¢ Biochemical Kinase Assays

o Purpose: To determine the compound's potency (ICso) against purified kinase proteins like ALK
and FAK.

o Typical Protocol: A range of concentrations of Conteltinib is incubated with the kinase
enzyme, a substrate, ATP, and required reagents. Kinase activity is often measured using
methods like time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify the
amount of phosphorylated substrate. The ICso value is then calculated from the dose-response
curve [3] [4].

¢ Cell-Based Proliferation and Viability Assays

o Purpose: To assess the anti-proliferative effects of Conteltinib on cancer cell lines.

o Typical Protocol: ALK-positive NSCLC cell lines (both sensitive and those with acquired
resistance to crizotinib) are cultured and treated with varying doses of Conteltinib. After a set
incubation period (e.g., 72-96 hours), cell viability is measured using assays like MTT or
CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells. The half-
maximal growth inhibitory concentration (Glso) can be derived from these data.

e In Vivo Xenograft Studies

o Purpose: To evaluate the efficacy and tolerability of Conteltinib in a live animal model.

o Typical Protocol: Immunodeficient mice are implanted with human ALK-positive NSCLC tumor
cells. Once tumors are established, mice are randomized into groups receiving either vehicle
control, Conteltinib (at various doses), or a comparator drug (e.g., crizotinib) via oral gavage.
Tumor volumes and body weights are measured regularly over the study period to assess anti-
tumor activity and systemic toxicity [1] [2].

The diagram below illustrates the primary signaling pathways targeted by Conteltinib and the logical flow

of its preclinical evaluation.
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Preclinical Validation Workflow
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Figure: Conteltinib's dual inhibition of ALK and FAK signaling pathways and its preclinical validation

workflow.

Clinical Translation and Findings

The promising preclinical data led to a first-in-human Phase 1 clinical trial (NCT02695550), which

confirmed the drug's potential in patients [1] [5] [2].

¢ Recommended Phase 2 Dose: The trial determined 600 mg once daily (QD) for ALK TKI-naive
patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [2].

o Efficacy Profile: The clinical efficacy data demonstrated Conteltinib's anti-tumor activity in different
patient populations [1] [2]:
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. . Overall Response
Patient Population

Median Progression-Free Median Duration of

Rate (ORR) Survival (PFS) Response (DoR)
ALK TKI-naive 64.1% 15.9 months 15.0 months
(n=39)
Crizotinib- 33.3% 6.73 months 6.60 months

pretreated (n=21)

o Safety Profile: The most common treatment-related adverse events (TRAES) included diarrhea
(71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and
nausea (37.5%). The majority of TRAEs were grade 1-2, with only 14.1% of patients experiencing
grade =3 TRAES, indicating a manageable safety profile [1] [2].

Future Directions for Researchers

Conteltinib's unique multi-kinase inhibition profile, particularly of FAK, opens several research avenues.

FAK inhibition is implicated in disrupting the tumor microenvironment, potentially overcoming resistance to

therapy [4] [6]. Future work could explore:

e Combination Therapies: Evaluating Conteltinib in combination with other targeted agents,
chemotherapy, or immunotherapy to enhance efficacy and overcome resistance.

e Broader Indications: Investigating its activity in other ALK-or FAK-driven cancers beyond NSCLC.

¢ Next-Generation Analogs: Leveraging its core 2,4-diaminopyrimidine structure to design more

potent and selective inhibitors [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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